5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound that features a pyrazole ring substituted with a 3-methylphenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
It is known that pyrazole compounds can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
Pyrazole derivatives have been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Result of Action
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities .
Action Environment
The reaction conditions, such as the presence of a nucleophile in a solvent, can influence the mechanism of action of pyrazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then hydrolyzed to yield the carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of 5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid derivatives with additional carboxyl or aldehyde groups.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Comparison with Similar Compounds
5-Phenyl-1H-pyrazole-3-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
5-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid: The methyl group is in a different position, potentially altering its chemical properties and interactions.
5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid: The methoxy group introduces different electronic effects compared to the methyl group.
Uniqueness: The presence of the 3-methylphenyl group in 5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and potential applications. This makes it distinct from other similar compounds and valuable for specific research and industrial purposes.
Properties
IUPAC Name |
3-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPNMVJXLTXQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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